molecular formula C21H19N3 B4989562 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

Cat. No.: B4989562
M. Wt: 313.4 g/mol
InChI Key: UPSBBLMQRIDSSF-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole is a complex heterocyclic compound that features a fused ring system combining pyrazole and carbazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring system, which combines the properties of both pyrazole and carbazole. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5,5-dimethyl-3-phenyl-4,10-dihydropyrazolo[4,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-21(2)12-18-16(13-22-24(18)14-8-4-3-5-9-14)20-19(21)15-10-6-7-11-17(15)23-20/h3-11,13,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSBBLMQRIDSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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